molecular formula C9H19ClN2O3 B127690 Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride CAS No. 156970-48-8

Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride

Cat. No. B127690
M. Wt: 238.71 g/mol
InChI Key: JUIQWDFWJKAYQH-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride, also known as JNJ-42153605, is a synthetic compound that belongs to the class of piperidine carboxylic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The exact mechanism of action of Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride is not fully understood. However, it has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory. It has also been shown to modulate the activity of the serotonin and dopamine neurotransmitter systems, which are involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, it has been shown to increase the levels of interleukin-10 (IL-10), an anti-inflammatory cytokine that regulates the immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride in lab experiments is its potential toxicity. High doses of Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride have been shown to cause neurotoxicity and hepatotoxicity in animal models.

Future Directions

There are several future directions for the research on Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy. Additionally, researchers could investigate the potential of Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride as a tool for studying the role of the NMDA receptor in various physiological and pathological processes. Finally, researchers could investigate the potential of Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its specificity for the NMDA receptor makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, its potential toxicity highlights the need for further research to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride involves a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with ethyl glycinate hydrochloride to form ethyl 4-methoxyphenylglycinate. The second step involves the reduction of ethyl 4-methoxyphenylglycinate with sodium borohydride to form ethylcis-4-amino-3-methoxy-1-piperidineacarboxylate. The final step involves the reaction of ethylcis-4-amino-3-methoxy-1-piperidineacarboxylate with hydrochloric acid to form Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride.

Scientific Research Applications

Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of depression, anxiety, and other neurological disorders. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

156970-48-8

Product Name

Ethylcis-4-amino-3-methoxy-1-piperidineacarboxylatehydrochloride

Molecular Formula

C9H19ClN2O3

Molecular Weight

238.71 g/mol

IUPAC Name

[(3S,4R)-1-ethoxycarbonyl-3-methoxypiperidin-4-yl]azanium;chloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+;/m1./s1

InChI Key

JUIQWDFWJKAYQH-WLYNEOFISA-N

Isomeric SMILES

CCOC(=O)N1CC[C@H]([C@H](C1)OC)[NH3+].[Cl-]

SMILES

CCOC(=O)N1CCC(C(C1)OC)[NH3+].[Cl-]

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)[NH3+].[Cl-]

Origin of Product

United States

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